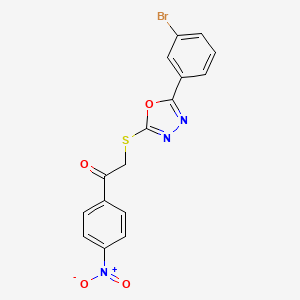

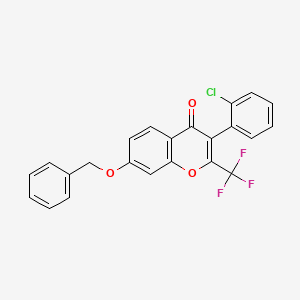

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a bromophenyl group, a nitrophenyl group, and a thioether linkage .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the bromophenyl and nitrophenyl groups, and the formation of the thioether linkage .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the bromine and nitro groups would likely have a significant impact on the compound’s overall shape and electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the bromophenyl and nitrophenyl groups, and the thioether linkage. Each of these functional groups would have its own characteristic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学的研究の応用

Heterocyclic Compound Synthesis

A critical application of compounds similar to 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is in the synthesis of heterocyclic compounds. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The synthesis of heterocyclic compounds, such as 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes, can be achieved through reactions involving similar ketone precursors, highlighting the versatility of these molecules in synthesizing complex structures efficiently (Androsov et al., 2010).

Antimicrobial Activity

Compounds derived from similar ketones exhibit significant antimicrobial activity, especially against strains of Staphylococcus aureus. The synthesis of new 1,3,4-oxadiazole derivatives and their subsequent evaluation have shown strong antimicrobial properties, which suggest their potential as new drug candidates. These findings underscore the importance of such ketones in developing antimicrobial agents with specific efficacy against harmful bacterial strains (Cledualdo Soares de Oliveira et al., 2012).

Anticandidal and Anticholinesterase Activities

Further research into compounds synthesized from similar ketones has revealed their anticandidal activities, alongside minimal cytotoxic effects on mammalian cells. This suggests their potential as safe and effective anticandidal agents. Additionally, derivatives have been investigated for their anticholinesterase activities, which could have implications for treating diseases characterized by cholinesterase inhibition, such as Alzheimer's disease (Z. Kaplancıklı et al., 2014; Usama Abu Mohsen et al., 2014).

Corrosion Inhibition

Another notable application involves the use of oxadiazole derivatives synthesized from similar ketones as corrosion inhibitors for mild steel in acidic environments. This application highlights the chemical stability and protective capabilities of such compounds, making them valuable in industrial applications where corrosion resistance is critical (Vikas Kalia et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O4S/c17-12-3-1-2-11(8-12)15-18-19-16(24-15)25-9-14(21)10-4-6-13(7-5-10)20(22)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBQYQHDKDPMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2666071.png)

![Pyrazin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2666074.png)

![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)

![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)

![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)

![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)